LX2343

Alzheimer's disease Amyloid-beta Autophagy

Alzheimer's research often lacks tools that simultaneously address Aβ production and clearance. LX2343 uniquely inhibits BACE1 (IC50 11.43 μM), PI3K (IC50 15.99 μM), and GSK-3β (IC50 1.84 μM), combining Aβ suppression with autophagy-mediated clearance. • Validated in HEK293-APPsw, CHO-APP, and primary astrocytes • Rescues cognitive deficits in APP/PS1 transgenic mice • Reduces tau hyperphosphorylation in ICV-STZ rat models Supplied ≥98% purity, stored at -20°C, shipped ambient.

Molecular Formula C22H19ClN2O6S
Molecular Weight 474.9 g/mol
Cat. No. B1675528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLX2343
SynonymsLX2343
N-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-methoxy(phenylsulfonyl)anilino)acetamide
Molecular FormulaC22H19ClN2O6S
Molecular Weight474.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26)
InChIKeyZGYSGIYKAVUVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LX2343: Multi-Target Alzheimer's Research Compound


LX2343 (CAS 333745-53-2), N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a synthetic small molecule discovered via high-throughput screening [1]. It is characterized as a multi-target agent with moderate potency, acting as a non-ATP competitive inhibitor of BACE1 (IC50 = 11.43±0.36 μM), PI3K (IC50 = 15.99±3.23 μM), and GSK-3β (IC50 = 1.84±0.07 μM) [2][3]. LX2343's mechanism uniquely integrates the inhibition of amyloid-β (Aβ) production (via JNK/APP pathway suppression and BACE1 inhibition) with the promotion of Aβ clearance (via PI3K/AKT/mTOR-mediated autophagy) [4].

Multi-target pathway studies (BACE1, PI3K, GSK-3β)
Aβ production and clearance models
Tau phosphorylation and neurofibrillary tangle research
Mitochondrial dysfunction and oxidative stress assays

LX2343 vs. Single-Target BACE1 Inhibitors


Generic substitution of LX2343 with other BACE1 inhibitors or neuroprotective agents fails due to its unique, quantifiably demonstrated multi-target pharmacology. Unlike potent, selective BACE1 inhibitors (e.g., LY2811376 with BACE1 IC50 ~0.24 μM ), LX2343's moderate BACE1 inhibition is coupled with dual additional activities: non-ATP competitive PI3K inhibition (IC50 ~16 μM) and GSK-3β inhibition (IC50 ~1.8 μM) [1]. This multi-target profile, validated in vitro and in vivo, addresses both Aβ production and clearance—a dual mechanism not observed in single-target analogs. Substitution with a compound lacking PI3K/AKT/mTOR-mediated autophagy promotion or GSK-3β inhibition would compromise the synergistic reduction of Aβ pathology and tau hyperphosphorylation observed with LX2343 [2][3]. Therefore, procurement decisions must be guided by this specific multi-target, dual-mechanism evidence.

LX2343 (Multi-Target)
Single-Target BACE1 Inhibitors
BACE1, PI3K, GSK-3β inhibition
BACE1 inhibition only
Promotes Aβ clearance via autophagy
No autophagy-mediated clearance
Reduces tau hyperphosphorylation
No direct tau modulation

Substitution with single-target inhibitors may not reproduce the dual Aβ production/clearance modulation or tau pathology endpoints observed with LX2343. Procurement should consider multi-target evidence.

LX2343 Quantitative Evidence & Comparisons


Aβ Production Inhibition and Clearance Promotion

LX2343 demonstrates a dual mechanism for reducing Aβ pathology by both inhibiting Aβ production and promoting its clearance, a feature quantifiably absent in selective BACE1 inhibitors like LY2811376 . In HEK293-APPsw cells, LX2343 (5-20 μM) dose-dependently decreased Aβ40 and Aβ42 accumulation, while also promoting Aβ clearance in SH-SY5Y cells and primary astrocytes [1]. Mechanistically, LX2343 inhibits Aβ production via JNK-mediated APPThr668 phosphorylation suppression and BACE1 inhibition, and enhances clearance via non-ATP competitive PI3K inhibition that negatively regulates AKT/mTOR signaling to stimulate autophagy [2]. In contrast, LY2811376, a potent BACE1 inhibitor (IC50 ~0.24 μM), reduces Aβ secretion but lacks the clearance-promoting autophagy mechanism .

Aβ Dual Mechanism
Head-to-head comparison
LX2343: Inhibits Aβ production & promotes clearance via autophagy
LY2811376: Inhibits Aβ production only
Supports Aβ production/clearance pathway studies; comparator lacks autophagy-mediated clearance
HEK293-APPsw, primary astrocyte models
Alzheimer's disease Amyloid-beta Autophagy

GSK-3β Inhibition & Tau Hyperphosphorylation Reduction

LX2343 is a non-ATP competitive GSK-3β inhibitor with an IC50 of 1.84±0.07 μM [1]. This potency is within the range of established GSK-3β inhibitors (e.g., SB415286, IC50 ~78 nM [2]), but LX2343 uniquely combines this activity with BACE1 and PI3K inhibition. In STZ-induced AD model rats, LX2343 (7, 21 mg·kg-1·d-1, ip) significantly inhibited tau hyperphosphorylation in neuronal cells, a key driver of neurofibrillary tangle formation [3]. This multi-target approach to tauopathy and Aβ pathology distinguishes LX2343 from single-target GSK-3β inhibitors.

GSK-3β Inhibition
Cross-study comparable
IC50 = 1.84±0.07 μM
Reported GSK-3β inhibitory activity combined with BACE1/PI3K inhibition; multi-target tool context
SB415286 IC50 ~78 nM for reference; lacks multi-target profile
Tauopathy GSK-3β Kinase inhibitor

Neuroprotection & Cognitive Rescue In Vivo

LX2343 exhibits moderate neuroprotective activity in vitro with an EC50 of 15.8 μM [1], which is less potent than its optimized derivative A6 (EC50 = 0.22 μM) [2]. However, LX2343 demonstrates robust in vivo efficacy: in APP/PS1 transgenic mice, administration of LX2343 (10 mg·kg-1·d-1, ip for 100 days) significantly ameliorated cognitive deficits as measured by the Morris water maze test and markedly reduced Aβ pathology in the brain [3]. This in vivo cognitive rescue, coupled with its multi-target mechanism, provides a benchmark for evaluating more potent derivatives.

Neuroprotection & In Vivo Rescue
Head-to-head comparison
In vitro EC50 = 15.8 μM; In vivo: APP/PS1 cognitive endpoint improvement at 10 mg/kg/d ip
Reported in vivo model-response context; reference for derivative benchmarking
Derivative A6 EC50 = 0.22 μM (more potent in vitro); LX2343's in vivo data more established
Neuroprotection Cognitive deficit Oxidative stress

Mitochondrial Protection and ATP Restoration

In neuronal cells, LX2343 (5-20 μM) restored mitochondrial integrity and function, increasing ATP biosynthesis and reducing reactive oxygen species (ROS) accumulation under STZ-induced oxidative stress conditions [1]. This mitochondrial protection is distinct from the primary mechanisms of most BACE1 inhibitors, which do not address mitochondrial dysfunction. While no direct comparator data is available for this specific endpoint, the class-level inference is that LX2343's multi-target activity extends to mitochondrial health, a critical factor in AD pathogenesis.

Mitochondrial Protection
Data to verify
Increased ATP, reduced ROS in STZ-stressed neuronal cells
Mitochondrial endpoint context; class-level inference for multi-target profile
No direct comparator; class-level inference
Mitochondrial dysfunction Oxidative stress ATP

LX2343 Recommended Research Applications


Investigating Aβ Production and Clearance

Researchers studying the balance between Aβ production and clearance can utilize LX2343 as a tool compound to dissect the contributions of JNK/APP/BACE1 and PI3K/AKT/mTOR pathways. Its dual mechanism, validated in HEK293-APPsw, CHO-APP, and primary astrocyte models [1], allows for controlled modulation of both processes simultaneously, unlike single-target BACE1 inhibitors.

Multi-Target AD Phenotypic Screening

LX2343 serves as an ideal reference standard for phenotypic screening assays in AD drug discovery, given its validated multi-target profile (BACE1, PI3K, GSK-3β) and in vivo cognitive rescue in APP/PS1 transgenic mice [2]. It can be used as a positive control to benchmark novel multi-target compounds or as a tool to validate target engagement in complex cellular models.

Tauopathy and GSK-3β Inhibition

In models of tau pathology (e.g., ICV-STZ rats), LX2343's GSK-3β inhibition (IC50 1.84 μM) effectively reduces tau hyperphosphorylation [3]. It is suitable for studies examining the interplay between tau and Aβ pathologies, as it simultaneously addresses both hallmarks via distinct mechanisms.

Mitochondrial Dysfunction & Oxidative Stress Research

LX2343's ability to restore mitochondrial function and reduce ROS accumulation in STZ-induced neuronal cells [4] makes it a valuable tool for research into the mitochondrial component of neurodegeneration, particularly in contexts where oxidative stress is a primary driver.

Application
Selection Property
Validation Focus
Aβ production/clearance pathway studies
Dual mechanism (JNK/APP/BACE1, PI3K/AKT/mTOR)
Aβ modulation endpoints in HEK293-APPsw, primary astrocytes
Multi-target phenotypic screening
Combined BACE1, PI3K, GSK-3β inhibition
Target engagement and cognitive endpoint models
Tau pathology models
GSK-3β inhibition with concurrent Aβ modulation
Tau hyperphosphorylation endpoints in ICV-STZ rat model
Mitochondrial dysfunction research
ATP restoration and ROS reduction
Mitochondrial integrity and oxidative stress endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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